
9,11-Epoxyandrost-4-ene-3,17-dione, (9beta,11beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9beta,11beta-Epoxyandrost-4-ene-3,17-dione is a steroid.
Scientific Research Applications
Chemical Synthesis and Transformation
- 9,11-Epoxyandrost-4-ene-3,17-dione undergoes various chemical transformations, such as solvolytic ring opening, which can lead to the preparation of potential aromatase inhibitors. This process involves cleavage of the epoxy ring and nucleophilic attack, resulting in various derivatives like 2-hydroxy-1,4-diene-3,6-dione and 7α-hydroxy-4-ene-3,6-dione (Numazawa & Tachibana, 1993).
- Another study explored the BF3 catalyzed cleavage of steroidal 9α, 11α-epoxides, leading to novel steroid structures and potentially opening routes for the synthesis of compounds like cucurbitacins (Apsimon, King, & Rosenfeld, 1969).
Steroid Modification and Analysis
- The compound is used in the synthesis of other steroids, such as 7α-hydroxyandrost-4-ene-3,17-dione. This process involves the conversion of androsta-4,6-diene-3,17-dione into its 6α,7α-epoxy-derivative, showcasing its utility in steroid modification (Hossain, Kirk, & Mitra, 1976).
- Another application is in the conformational analysis of steroids, where derivatives of 9,11-Epoxyandrost-4-ene-3,17-dione, like 16α,17-epoxy-4-pregnene-3,20-dione, are studied for structural and activity relationships (Goubitz, Schenk, & Zeelen, 1984).
Microbial Transformation
- Microbial transformation of androst-4-ene-3,17-dione by fungi like Beauveria bassiana has been studied. This process leads to the formation of hydroxylated metabolites, highlighting the role of 9,11-Epoxyandrost-4-ene-3,17-dione in microbial steroid metabolism (Xiong et al., 2006).
Photochemical Reactions
- The compound participates in photochemical reactions like solid-state photodimerization. This process involves UV radiation-induced dimerization, which is significant in the study of molecular interactions and structures in steroids (DellaGreca et al., 2002).
properties
CAS RN |
10104-53-7 |
|---|---|
Product Name |
9,11-Epoxyandrost-4-ene-3,17-dione, (9beta,11beta)- |
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1S,2S,10S,11S,15S,17S)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-5,14-dione |
InChI |
InChI=1S/C19H24O3/c1-17-10-16-19(22-16)14(13(17)5-6-15(17)21)4-3-11-9-12(20)7-8-18(11,19)2/h9,13-14,16H,3-8,10H2,1-2H3/t13-,14-,16-,17-,18-,19+/m0/s1 |
InChI Key |
RDZRMCWJXAYYAO-SMVSCOHQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]24[C@@H](O4)C[C@]5([C@H]3CCC5=O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5=O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5=O)C |
Other CAS RN |
10104-53-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



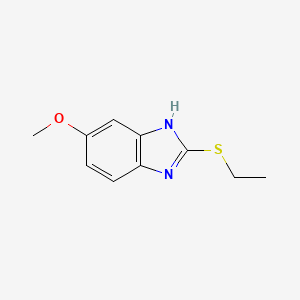


![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazol-4-ol](/img/structure/B1221532.png)
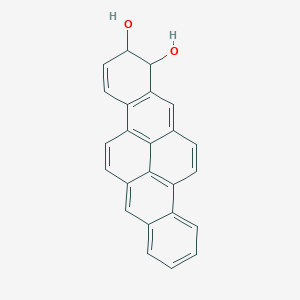
![(4Ar,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine;hydrochloride](/img/structure/B1221536.png)
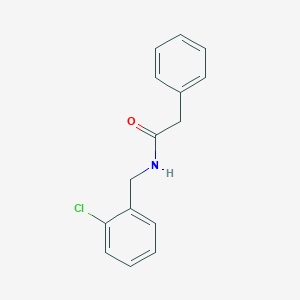
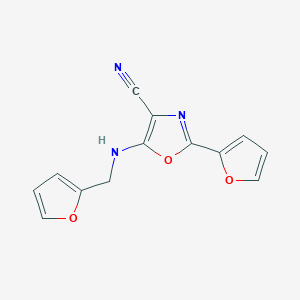

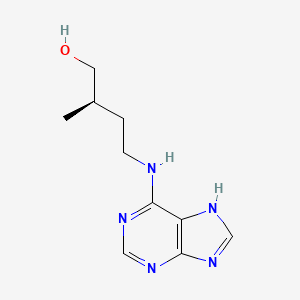
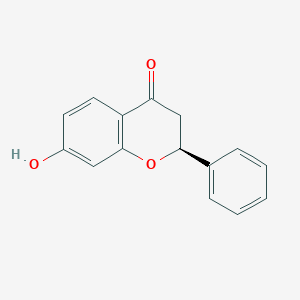


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide](/img/structure/B1221548.png)